5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
Overview
Description
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is a chemical compound with the molecular formula C13H12BrNO2. It is a brominated derivative of pyrimidine, featuring a methoxybenzyloxy group at the 2-position
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 5-bromo-2-(4-methoxybenzyloxy)pyrimidine, are known to have significant applications in medicine, particularly in the research and development of anticancer drugs .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to play a role in various biochemical pathways, potentially affecting downstream effects .
Result of Action
As a pyrimidine derivative, it is known to have potential applications in the field of medicine, particularly in anticancer drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine typically involves the bromination of 2-(4-methoxybenzyloxy)pyrimidine. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile (MeCN). The reaction is usually carried out at low temperatures to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as the desired scale, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield oxidized derivatives, such as carboxylic acids or aldehydes.
Reduction: Reduction reactions can produce reduced derivatives, such as amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines, depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: It is utilized in the manufacturing of various chemical products and materials.
Comparison with Similar Compounds
5-Bromouracil
5-Bromo-2'-deoxyuridine
5-Bromo-2-(4-methoxybenzyloxy)pyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is an organic compound recognized for its significant biological activities, particularly in the fields of antitumor and antiviral research. This compound belongs to a class of heterocyclic aromatic compounds that have shown promise in various therapeutic applications due to their ability to interact with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C12H11BrN2O2, with a molecular weight of approximately 298.14 g/mol. The structure features a pyrimidine ring substituted at positions 2 and 4 with a bromine atom and a methoxybenzyloxy group, respectively. This configuration enhances its solubility and reactivity, making it suitable for biological applications.
Biological Activities
Antitumor Activity
Research indicates that derivatives of pyrimidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can interfere with cellular processes such as DNA replication and repair, making them potential candidates for anticancer therapies. For instance, compounds structurally related to this pyrimidine derivative have been evaluated for their ability to inhibit the growth of colorectal cancer cells, showing promising results in vitro .
Antiviral Activity
In addition to its antitumor properties, this compound has been investigated for its antiviral activity. Pyrimidine derivatives are known to inhibit viral replication by targeting specific enzymes involved in the viral life cycle. Preliminary studies suggest that this compound may exhibit activity against viruses by disrupting their replication mechanisms .
The biological activity of this compound is largely attributed to its ability to bind to various biological targets, including enzymes and receptors involved in cancer progression and viral replication. Molecular docking studies have provided insights into the binding affinities and interaction mechanisms of this compound with key proteins, which are crucial for understanding its pharmacological potential .
Comparative Analysis with Related Compounds
A comparative analysis of this compound and similar compounds reveals distinct biological profiles influenced by structural modifications. The following table summarizes some related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Bromo-2-chloro-4-(4-methoxybenzyl)oxy-pyrimidine | Contains chlorine instead of bromine | May exhibit different reactivity profiles |
5-Fluoro-2-(4-methoxybenzyloxy)pyrimidine | Fluorinated derivative | Potentially enhanced metabolic stability |
2-(4-Methoxybenzyloxy)-5-methylpyrimidine | Methyl group substitution | Different biological activity profile |
5-Bromo-2,4-dimethoxypyrimidine | Two methoxy groups | Altered solubility and reactivity |
This table illustrates how variations in functional groups can significantly impact the biological activity and therapeutic potential of pyrimidine derivatives.
Case Studies and Research Findings
- Anticancer Studies : A study focusing on the synthesis and evaluation of pyrimidine derivatives found that certain modifications led to enhanced cytotoxicity against colorectal cancer cell lines. The results indicated that compounds with specific substitutions could effectively inhibit tumor growth in vitro .
- Antiviral Research : Another investigation into the antiviral properties of pyrimidines highlighted their effectiveness against viral enzymes. The study reported that certain derivatives demonstrated significant inhibition rates against viral replication pathways, suggesting potential therapeutic applications in antiviral drug development .
Properties
IUPAC Name |
5-bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-11-4-2-9(3-5-11)8-17-12-14-6-10(13)7-15-12/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRQBWBLLNYQKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675120 | |
Record name | 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159000-88-0 | |
Record name | 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.